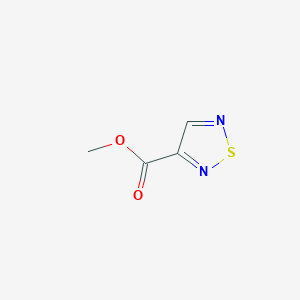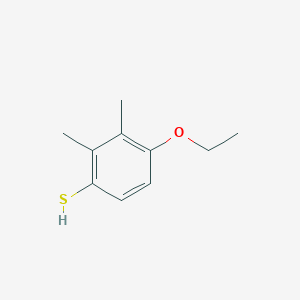
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol is a synthetic organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline ring system substituted with a styryl group and two methoxy groups The (E)-configuration indicates the trans arrangement of the styryl group relative to the quinoxaline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol typically involves the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil, under acidic or basic conditions.
Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a vinyl halide (e.g., vinyl bromide) reacts with the quinoxaline derivative in the presence of a palladium catalyst and a base.
Methoxylation: The methoxy groups can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Heck reaction and employing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the styryl group can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of the corresponding ethyl derivative.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium ethoxide, potassium tert-butoxide
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Ethyl-substituted quinoxaline derivatives
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used
科学的研究の応用
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The compound can be used as a building block for the synthesis of organic semiconductors and light-emitting materials.
Biological Studies: It can serve as a probe for studying biological processes involving quinoxaline derivatives.
Industrial Applications: The compound can be used in the development of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The styryl group and methoxy substituents can influence the compound’s binding affinity and selectivity for these targets. In materials science, the compound’s electronic properties, such as its ability to participate in π-π stacking interactions, are crucial for its function as an organic semiconductor.
類似化合物との比較
Similar Compounds
(E)-3-(3,5-dimethoxystyryl)quinoxalin-2-ol:
3-(3,5-dimethoxystyryl)quinoxalin-2-ol: Lacks the (E)-configuration, which may affect its chemical and biological properties.
3-styrylquinoxalin-2-ol: Lacks the methoxy substituents, which can influence its reactivity and applications.
3-(3,5-dimethoxyphenyl)quinoxalin-2-ol: Substituted with a phenyl group instead of a styryl group, leading to different properties and applications.
Uniqueness
This compound is unique due to its specific combination of a quinoxaline ring, a styryl group, and methoxy substituents. This combination imparts distinct electronic and steric properties, making it valuable for various applications in medicinal chemistry, materials science, and industrial chemistry.
特性
IUPAC Name |
3-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-22-13-9-12(10-14(11-13)23-2)7-8-17-18(21)20-16-6-4-3-5-15(16)19-17/h3-11H,1-2H3,(H,20,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXQQYKXSMWKPY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C=CC2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)/C=C/C2=NC3=CC=CC=C3NC2=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3-(2-Fluoroethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2644269.png)
![N-[cyano(2,4-difluorophenyl)methyl]-5-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B2644270.png)
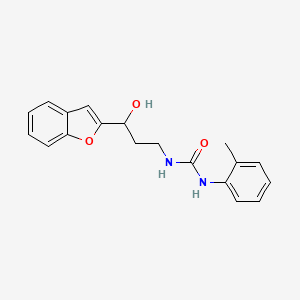
![2-(4-Acetylbenzamido)-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxamide](/img/structure/B2644275.png)
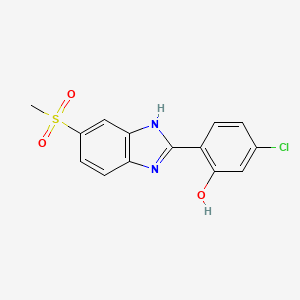
![methyl 2-[1-methyl-9-(2-methylphenyl)-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate](/img/structure/B2644278.png)
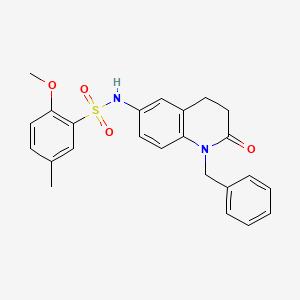
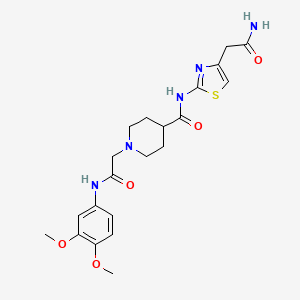
![N'-(4-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2644283.png)
![ethyl 4-(2-{[4-(4-fluorophenyl)-5-{[(thiophen-2-yl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2644285.png)
![methyl 4-{2-benzamido-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-amido}benzoate](/img/structure/B2644287.png)
